molecular formula C18H12F2N4O B2774105 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251631-43-2

2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2774105
CAS RN: 1251631-43-2
M. Wt: 338.318
InChI Key: RJTUQJKVAPLIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves the modulation of specific receptors and enzymes in the body. The compound has been shown to bind to specific receptors such as the adenosine A1 receptor and the cannabinoid CB1 receptor. It also inhibits specific enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has shown various biochemical and physiological effects in scientific research. The compound has been shown to reduce inflammation, pain, and tumor growth. It has also shown potential in improving memory and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in lab experiments are its potential pharmacological properties and its specific mechanism of action. The compound can be used to study specific receptors and enzymes in the body. However, the limitations of using this compound are its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for the use of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in scientific research. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Use of the compound in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
4. Use of the compound in the treatment of inflammatory and pain-related disorders.
5. Use of the compound in the development of new anti-cancer drugs.
Conclusion:
In conclusion, 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a chemical compound that has shown potential pharmacological properties in scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications. Further studies are needed to determine the safety and efficacy of the compound in humans and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves a series of chemical reactions. The starting materials are 3,5-difluorobenzylamine, ethyl acetoacetate, and phenyl hydrazine. The reaction takes place in the presence of a suitable catalyst and at a specific temperature and pressure. The final product is obtained after purification and characterization.

Scientific Research Applications

2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has shown potential pharmacological properties in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities. The compound has also shown potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O/c19-14-8-12(9-15(20)10-14)11-23-18(25)24-17(22-23)7-6-16(21-24)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTUQJKVAPLIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.